molecular formula C18H26ClNO3 B13683438 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine

1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine

Cat. No.: B13683438
M. Wt: 339.9 g/mol
InChI Key: GTPJWEKKNPTZIA-UHFFFAOYSA-N
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Description

1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine is a chemical compound with the molecular formula C17H26ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

The synthesis of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 2-chloro-5-methoxybenzyl chloride, and di-tert-butyl dicarbonate.

    Reaction Conditions: The piperidine is first reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group. This reaction is usually carried out in the presence of a base such as triethylamine.

    Substitution Reaction: The Boc-protected piperidine is then subjected to a nucleophilic substitution reaction with 2-chloro-5-methoxybenzyl chloride. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.

Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

    Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine depends on its specific application

    Binding: The compound may bind to active sites on enzymes or receptors, modulating their activity.

    Inhibition: It can act as an inhibitor, blocking the function of specific enzymes or receptors.

    Activation: In some cases, the compound may activate certain pathways, leading to downstream effects.

Comparison with Similar Compounds

1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can be compared with other piperidine derivatives, such as:

    1-Boc-4-(2-chlorobenzyl)piperidine: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.

    1-Boc-4-(2-methoxybenzyl)piperidine:

    1-Boc-4-benzylpiperidine: Lacks both the chlorine and methoxy groups, making it less versatile in certain synthetic applications.

The presence of both the chlorine and methoxy groups in this compound makes it unique and potentially more useful in specific chemical and biological contexts.

Biological Activity

1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine is a derivative of piperidine, a well-known heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Structure and Synthesis

The compound features a piperidine core substituted with a Boc (tert-butoxycarbonyl) protecting group and a chloromethoxybenzyl moiety. The structural modifications are significant as they influence the compound's pharmacokinetic properties and biological interactions.

Biological Activity Overview

This compound has demonstrated various biological activities, particularly in the fields of antimicrobial and antitumor research. The following sections detail specific activities, supported by data tables and findings from relevant studies.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget PathogenIC50 (μM)GIC50 (μM)
1M. tuberculosis14 ± 38 ± 1
2S. typhiModerateModerate
3Bacillus subtilisStrongWeak

The above table summarizes the inhibitory concentrations for selected compounds, highlighting their potential as antimicrobial agents. The study suggests that modifications in the piperidine structure can enhance activity against specific pathogens .

Antitumor Activity

Piperidine derivatives have also been investigated for their antitumor properties. Research indicates that certain analogs can inhibit cancer cell proliferation effectively.

Case Study: Antitumor Efficacy

In a recent study, a series of piperidine derivatives were tested against various cancer cell lines. Notably, one compound exhibited an IC50 value of 4.24 µM against HepG2 liver cancer cells, demonstrating superior activity compared to standard treatments .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies have shown that piperidine derivatives can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease, contributing to their therapeutic effects .
  • Binding Affinity : Molecular docking studies suggest that these compounds exhibit favorable binding interactions with target proteins, enhancing their efficacy .

Properties

Molecular Formula

C18H26ClNO3

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl 4-[(2-chloro-5-methoxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3

InChI Key

GTPJWEKKNPTZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Cl

Origin of Product

United States

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